molecular formula C9H9NO2S B1588702 6-Ethoxy-2(3H)-benzothiazolone CAS No. 72680-01-4

6-Ethoxy-2(3H)-benzothiazolone

Cat. No. B1588702
CAS RN: 72680-01-4
M. Wt: 195.24 g/mol
InChI Key: GFNGOOZIXBRRQP-UHFFFAOYSA-N
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Description

6-Ethoxy-2(3H)-benzothiazolone, also known as 2-Mercapto-6-ethoxybenzothiazole or 6-Ethoxy-2-mercaptobenzothiazole, is a chemical compound with the molecular formula C9H9NOS2 . It has a molecular weight of 211.304 .


Synthesis Analysis

The synthesis of 6-Ethoxy-2(3H)-benzothiazolone and its derivatives has been reported in various studies . For instance, one study described the synthesis of 6-Ethoxy-2-aminobenzothiazolium diphenylacetate, a derivative of 6-Ethoxy-2(3H)-benzothiazolone . The starting compounds used for synthesizing the compound were obtained from Sigma-Aldrich (AR grade) and used without any further purification .


Molecular Structure Analysis

The molecular structure of 6-Ethoxy-2(3H)-benzothiazolone can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file . A study on 6-Ethoxy-2-aminobenzothiazolium diphenylacetate, a derivative of 6-Ethoxy-2(3H)-benzothiazolone, reported the deshielding signal at 165.25 ppm is assigned to the C15 carbon atom of 6-Ethoxy-2-aminobenzothiazolium moiety .


Physical And Chemical Properties Analysis

6-Ethoxy-2(3H)-benzothiazolone is a pale cream to pale brown crystalline powder . It has a molecular weight of 211.304 and a formula of C9H9NOS2 .

Scientific Research Applications

Stability and Derivative Analysis A new carbonic anhydrase inhibitor derivative of ethoxyzolamide has shown clinical efficacy for lowering intraocular pressure, with stability most pronounced at pH 4 to 5.5. This highlights the compound's potential in ophthalmic drug applications due to its stability across a range of pH levels (Chiang et al., 1992).

Topoisomerase II Inhibition Synthesized derivatives of benzothiazole, including benzoxazole and benzimidazole, demonstrated significant eukaryotic DNA topoisomerase II inhibitory activity, suggesting potential applications in cancer treatment. These compounds were tested for their ability to inhibit topoisomerase II, with several derivatives showing higher activity than the reference drug etoposide (Pınar et al., 2004).

Antitumor Properties Research on 2-(4-Aminophenyl)benzothiazoles revealed selective growth inhibitory properties against certain cancer cell lines, with differential uptake and metabolism potentially underlying their selective anticancer activity. This indicates the importance of metabolic pathways in the effectiveness of benzothiazole derivatives as antitumor agents (Kashiyama et al., 1999).

Anticancer and Antiangiogenic Activities Novel 3-arylaminobenzofuran derivatives, including benzothiazole compounds, have shown potent anticancer and antiangiogenic activities in vitro and in vivo. These findings suggest the potential of benzothiazole derivatives in the development of new cancer therapies, highlighting their effectiveness in inhibiting cancer cell growth and disrupting vascular structures (Romagnoli et al., 2015).

Apoptosis Induction A study on 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN) showed its ability to induce apoptosis in human leukemia cells through a mitochondrial/caspase-dependent pathway. This indicates the role of benzothiazole derivatives in promoting cell death in cancer cells, offering insights into their use as antileukemic agents (Repický et al., 2009).

Environmental Presence and Human Exposure Benzothiazole derivatives have been found in human urine across several countries, suggesting widespread environmental presence and human exposure. This study underscores the need for further research on the potential health effects of benzothiazole exposure (Asimakopoulos et al., 2013).

Antimicrobial Activity New pyridine derivatives synthesized from 2-amino substituted benzothiazoles demonstrated variable antimicrobial activity against bacteria and fungi. This suggests the potential of benzothiazole derivatives in developing new antimicrobial agents (Patel et al., 2011).

Safety And Hazards

The safety data sheet for 6-Ethoxy-2-mercaptobenzothiazolone indicates that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended for use only as a laboratory chemical . In case of a major fire and large quantities, the area should be evacuated due to the risk of explosion .

properties

IUPAC Name

6-ethoxy-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-2-12-6-3-4-7-8(5-6)13-9(11)10-7/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNGOOZIXBRRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428815
Record name 6-ETHOXY-2(3H)-BENZOTHIAZOLONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-2(3H)-benzothiazolone

CAS RN

72680-01-4
Record name 6-ETHOXY-2(3H)-BENZOTHIAZOLONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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